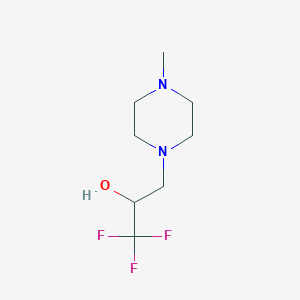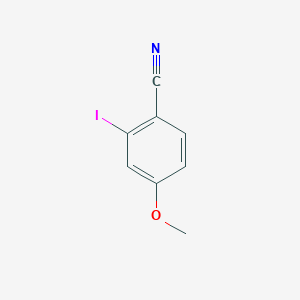![molecular formula C9H6F6O2 B3042120 [2,4,6-Trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol CAS No. 510768-15-7](/img/structure/B3042120.png)
[2,4,6-Trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol
Vue d'ensemble
Description
“[2,4,6-Trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol” is a chemical compound that belongs to the class of trifluoromethyl ketones (TFMKs). TFMKs are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . This compound has a linear formula of C8H6F4O2 and a molecular weight of 210.129 .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethyl-containing building blocks . For instance, a reaction involving tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 has been reported . The mixture was heated to reflux (75–80 °C) for 20–24 hours .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C8H6F4O2 . It contains a phenyl ring with trifluoromethyl groups and a hydroxymethyl group attached to it .Chemical Reactions Analysis
Trifluoromethyl ketones, including this compound, are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They are used in various chemical reactions to develop compounds with unique biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in their structure, which bestow many of the distinctive properties observed in this class of compounds .Applications De Recherche Scientifique
Pharmaceuticals and Medicinal Chemistry
The trifluoromethyl group plays a crucial role in pharmaceuticals due to its unique properties. TFM-containing compounds have been explored for their pharmacological activities. Researchers have synthesized TFM derivatives and investigated their potential as drug molecules. These compounds exhibit diverse effects on diseases and disorders . For instance, TFM groups can enhance metabolic stability, alter binding interactions, and improve bioavailability. Further studies are needed to explore specific TFM-containing drugs and their therapeutic applications.
Agrochemicals and Crop Protection
In agrochemistry, TFM derivatives find applications as herbicides, fungicides, and insecticides. Researchers have developed TFM-based compounds to enhance crop yield and protect plants from pests and diseases. The trifluoromethyl group’s electron-withdrawing nature influences the compound’s bioactivity and selectivity. For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) serves as an intermediate for synthesizing fluazifop, a widely used herbicide . Investigating other TFM-containing agrochemicals could lead to innovative solutions for sustainable agriculture.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar organoboron compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . The target in this case would be the palladium catalyst, which facilitates the formation of carbon-carbon bonds .
Mode of Action
In the context of SM coupling, the organoboron compound undergoes transmetalation with a palladium (II) complex . This process involves the transfer of an organic group from boron to palladium . The resulting complex can then undergo reductive elimination to form a new carbon-carbon bond .
Biochemical Pathways
In general, organoboron compounds used in sm coupling can influence a wide range of synthetic pathways by enabling the formation of complex organic structures .
Result of Action
The primary result of the action of [2,4,6-Trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol in an SM coupling reaction would be the formation of a new carbon-carbon bond . This can enable the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of [2,4,6-Trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol, like other organoboron reagents, can be influenced by various environmental factors. These include the reaction conditions (e.g., temperature, pressure), the presence of other reagents, and the specific properties of the palladium catalyst .
Propriétés
IUPAC Name |
[2,4,6-trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2/c10-6-3(1-16)7(11)5(9(13,14)15)8(12)4(6)2-17/h16-17H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKRETZCBQZCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)C(F)(F)F)F)CO)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189624 | |
| Record name | 1,3-Benzenedimethanol, 2,4,6-trifluoro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,4,6-Trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol | |
CAS RN |
510768-15-7 | |
| Record name | 1,3-Benzenedimethanol, 2,4,6-trifluoro-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510768-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedimethanol, 2,4,6-trifluoro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol](/img/structure/B3042038.png)












